6-Chloro-1,4-dimethylphthalazine

Description

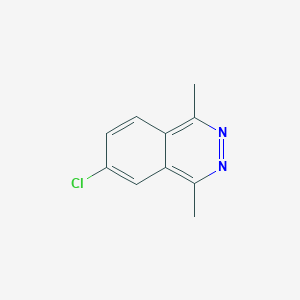

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

6-chloro-1,4-dimethylphthalazine |

InChI |

InChI=1S/C10H9ClN2/c1-6-9-4-3-8(11)5-10(9)7(2)13-12-6/h3-5H,1-2H3 |

InChI Key |

XJAMBTMBIAIQGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=C(N=N1)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 1,4 Dimethylphthalazine and Analogs

Direct Synthesis Pathways to 6-Chloro-1,4-dimethylphthalazine

While specific direct synthetic routes to this compound are not extensively detailed in the provided literature, the synthesis of related chloro-substituted phthalazines offers valuable insights. A common precursor for many phthalazine (B143731) derivatives is 2,3-dihydrophthalazine-1,4-dione, which can be synthesized from the reaction of phthalic anhydride with hydrazine (B178648) hydrate. derpharmachemica.com Subsequent chlorination of this intermediate is a key step. For instance, treatment of 2,3-dihydrophthalazine-1,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) can yield 1,4-dichlorophthalazine. derpharmachemica.comnih.gov This dichlorinated intermediate serves as a versatile platform for the introduction of various substituents. The synthesis of 6-chloro-3-substituted- du.edu.egnih.govtriazolo[3,4-a]phthalazine derivatives has been reported starting from phthalic anhydride, which is converted to 2,3-dihydrophthalazine-1,4-dione and then to 1,4-dichlorophthalazine. derpharmachemica.com

Condensation Reactions in Phthalazine Synthesis

Condensation reactions are fundamental to the construction of the phthalazine core, typically involving the reaction of a benzene (B151609) derivative bearing two adjacent carbonyl or carboxyl groups with a hydrazine derivative.

Reactions Involving o-Dialdehydes or o-Diacylbenzenes

A classical and straightforward method for phthalazine synthesis involves the condensation of o-dialdehydes or o-diacylbenzenes with hydrazine. du.edu.egbu.edu.eg For example, the reaction of an o-diaroylbenzene with hydrazine directly yields a 1,4-diarylphthalazine. bu.edu.eg This approach is versatile and can be adapted to produce a variety of substituted phthalazines, depending on the nature of the starting dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the stable phthalazine ring.

Hydrazine Condensation Reactions

Hydrazine and its derivatives are the most commonly used reagents for the synthesis of the phthalazine ring system. The reaction of hydrazine hydrate with phthalic anhydrides is a widely employed method for preparing phthalazinone derivatives. Similarly, phthalimides and phthalides can also react with hydrazines to form the phthalazine core. The versatility of hydrazine condensation is further demonstrated by its use in multi-component reactions. For instance, one-pot, three-component condensation reactions of aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide have been developed to synthesize complex phthalazine derivatives.

Halogenation and Alkylation Strategies on the Phthalazine Core

Halogenation and alkylation are crucial post-synthesis modifications that allow for the diversification of the phthalazine scaffold.

Halogenation, particularly chlorination, is a key transformation in phthalazine chemistry. The introduction of chlorine atoms, often at the C1 and C4 positions, provides reactive handles for subsequent nucleophilic substitution reactions. du.edu.eg As mentioned earlier, phosphorus oxychloride (POCl₃) is a common reagent for converting phthalazinones to their corresponding chlorophthalazines. derpharmachemica.comnih.gov Recent advancements in C-H functionalization have introduced directing group strategies to achieve regioselective halogenation of aromatic and heterocyclic systems, which could be applicable to the phthalazine core. rsc.org

Alkylation of the phthalazine ring can occur at both carbon and nitrogen atoms. The methyl groups at the C1 and C4 positions of the phthalazine ring are reactive and can undergo condensation reactions with aromatic aldehydes and other carbonyl compounds. du.edu.eg Treatment of phthalazine or its alkyl derivatives with alkyl halides can lead to N-alkylation, forming N-alkyl phthalazinium halides.

Catalytic Approaches in Phthalazine Derivatization

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the derivatization of heterocyclic compounds like phthalazine.

Various catalysts have been employed to facilitate the synthesis of phthalazine derivatives. Lewis acids, such as nickel chloride, have been used to catalyze one-pot, four-component condensation reactions to produce 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. Solid acid catalysts, including silica sulfuric acid and p-toluenesulfonic acid (PTSA), have been utilized in solvent-free conditions for the synthesis of fused phthalazine systems.

Recent research has explored the use of anion-binding catalysis for the enantioselective dearomatization of phthalazines, leading to the synthesis of chiral 1,2-dihydrophthalazines. nih.gov Furthermore, copper-catalyzed reactions have been developed for the synthesis of novel phthalazine derivatives. mdpi.com For example, a copper-catalyzed four-component, one-pot condensation reaction has been used to synthesize 1-{[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives.

Green Chemistry Principles in Phthalazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. mdpi.comyoutube.com

In the context of phthalazine synthesis, several green methodologies have been reported. These include the use of environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts. For instance, the synthesis of 2H-indazolo[1,2-b]phthalazine-triones has been achieved using reusable dodecylphosphonic acid as a heterogeneous solid acid catalyst under solvent-free conditions. Microwave irradiation has also been employed as a green and efficient technology to accelerate reaction rates and improve yields in the synthesis of phthalazine derivatives. researchgate.net The development of one-pot, multi-component reactions is another key aspect of green chemistry, as it reduces the number of synthetic steps and waste generation.

Chemical Reactivity and Mechanistic Transformations of 6 Chloro 1,4 Dimethylphthalazine

Reactions Involving the Chloro-Substituent

The chloro group at the 6-position of the phthalazine (B143731) ring is a key functional handle for synthetic transformations. It can be readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the phthalazine ring system facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiolates. For instance, the reaction of similar chlorophthalazines with amines proceeds readily to yield amino-phthalazine derivatives. longdom.org The reactivity of the chloro group is analogous to that observed in other chloro-substituted aza-aromatic compounds like 2- or 4-halogenoquinolines. longdom.org

Table 1: Examples of Nucleophilic Substitution on Chloro-Phthalazine Analogs

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Primary/Secondary Amines | NH4+ derivatives | 1-Amino or 1,4-Diamino phthalazines | longdom.org |

| Hydrazine (B178648) | Hydrazine hydrate | Hydrazinophthalazines | nih.gov |

| Thiophenol | Thiophenol/Base | Phenylthiophthalazines | nih.gov |

Note: This table presents data for analogous chlorophthalazine compounds to illustrate the expected reactivity of the chloro-substituent in 6-Chloro-1,4-dimethylphthalazine.

Reactivity of Methyl Groups at C-1 and C-4 Positions

The methyl groups at the C-1 and C-4 positions of the phthalazine ring are activated due to the electron-withdrawing effect of the adjacent nitrogen atoms. This activation renders the protons on these methyl groups acidic, enabling them to participate in a variety of reactions, most notably condensation and oxidation reactions.

The acidic protons of the methyl groups can be abstracted by a base to form a carbanionic intermediate. This intermediate can then act as a nucleophile and attack the electrophilic carbon of a carbonyl compound, such as an aromatic aldehyde, in a Claisen-Schmidt type condensation. The initial aldol-type adduct readily dehydrates to form a styryl-substituted phthalazine, driven by the formation of an extended conjugated system.

Table 2: Representative Condensation Reactions of Methyl-Phthalazine Analogs

| Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehydes | Base (e.g., NaOH, KOH) in Ethanol | Styryl-phthalazines | nih.gov |

Note: This table is based on the known reactivity of methyl groups on similar nitrogen-containing heterocycles and represents the expected outcome for this compound.

The methyl groups at the C-1 and C-4 positions can be oxidized to various oxidation states, including aldehydes and carboxylic acids, using appropriate oxidizing agents. For instance, oxidation of phthalazine with alkaline potassium permanganate (B83412) is known to yield pyridazinedicarboxylic acid. wikipedia.org The specific outcome of the oxidation of this compound would depend on the strength of the oxidizing agent and the reaction conditions. Milder oxidizing agents might selectively oxidize one or both methyl groups to the corresponding aldehydes, while stronger conditions would likely lead to the formation of the dicarboxylic acid.

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product |

| Mild (e.g., SeO2) | 6-Chloro-1-formyl-4-methylphthalazine / 6-Chloro-1,4-diformylphthalazine |

| Strong (e.g., KMnO4) | 6-Chloro-1,4-phthalazinedicarboxylic acid |

Note: This table illustrates potential oxidation products based on the general reactivity of methyl groups on aromatic heterocycles.

Nucleophilic Substitution Reactions on the Phthalazine Moiety

As previously mentioned, the electron-deficient nature of the phthalazine ring makes it susceptible to nucleophilic attack. Besides the substitution of the chloro group, nucleophilic attack can also occur on the carbon atoms of the diazine ring, particularly if they are unsubstituted or bear a good leaving group. In the case of this compound, the primary site for nucleophilic attack is the chloro-substituted carbon. However, under forcing conditions or with highly reactive nucleophiles, other positions on the ring might become reactive. Mechanistic studies on similar systems often proceed via an SNAr mechanism, involving the formation of a Meisenheimer-type intermediate. mdpi.com

Electrophilic Substitution Patterns

Electrophilic aromatic substitution on the phthalazine ring system is generally difficult due to the deactivating effect of the two nitrogen atoms. These nitrogen atoms withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. If an electrophilic substitution reaction were to occur on the carbocyclic ring of this compound, the directing effects of the existing substituents would need to be considered. The chloro group is a deactivating but ortho-, para-directing group. The fused diazine ring acts as a strongly deactivating group. Therefore, any electrophilic attack would be expected to be sluggish and would likely occur at the positions least deactivated by the heterocyclic ring and directed by the chloro group, which are positions 5 and 8. However, such reactions are not commonly reported for phthalazine itself and would likely require harsh conditions. cach3.com

Rearrangement Reactions and Tautomerism of this compound

While specific research on the rearrangement reactions and tautomerism of this compound is not extensively documented in publicly available literature, the behavior of the phthalazine core structure and its derivatives allows for an informed discussion of its potential chemical transformations. The electronic and steric effects of the chloro and dimethyl substituents are expected to influence the reactivity and equilibria of the parent phthalazine ring system.

Phthalazine derivatives are known to exhibit various forms of tautomerism, which are crucial for understanding their reactivity and biological activity. Tautomers are isomers that can readily interconvert through a chemical reaction, most commonly the migration of a proton.

One of the most relevant forms of tautomerism for phthalazine derivatives is the lactam-lactim tautomerism, particularly in phthalazinones. Although this compound itself does not possess the oxo group necessary for this specific tautomerism, its potential precursors or metabolites might. For instance, phthalazin-1(2H)-one exists in an equilibrium between the lactam (amide) and lactim (imidic acid) forms. rsc.org The equilibrium position is influenced by factors such as the solvent and the presence of other substituents on the ring. rsc.org

Another significant type of isomerism observed in related heterocyclic systems is ring-chain tautomerism. This process involves the opening and closing of the heterocyclic ring, accompanied by proton migration, leading to an equilibrium between a cyclic and an open-chain structure. nih.govquora.com This is particularly common in compounds containing both a nucleophilic group (like a hydroxyl or amino group) and an electrophilic center (such as a carbonyl or imine group) that can intramolecularly react. nih.gov While there is no direct evidence of ring-chain tautomerism for this compound itself, understanding this phenomenon is key to predicting potential reactions of its derivatives. For example, the reaction of hydrazine with certain phthalimides can lead to either N-aminophthalimides or phthalazine-1,4-diones, which can be considered as ring-chain tautomeric pairs. mdpi.com The interconversion between these forms is often dependent on the reaction conditions. mdpi.com

The study of N-aminophthalimides and phthalazine-1,4-diones, synthesized from various starting materials like isobenzofuran-1,3-dione, provides insight into the structural possibilities for substituted phthalazines. nih.gov These studies have shown that it is possible to selectively form either the five-membered N-aminophthalimide ring or the six-membered phthalazine-1,4-dione ring, which exist in a tautomeric relationship. mdpi.comresearchgate.net

The following table summarizes the types of tautomerism observed in related phthalazine systems, which can provide a basis for predicting the behavior of this compound derivatives.

| Tautomerism Type | Involved Structures | Influencing Factors | Reference |

| Lactam-Lactim | Phthalazin-1(2H)-one ⇌ 1-Hydroxyphthalazine | Solvent polarity, substituents | rsc.org |

| Ring-Chain | N-Aminophthalimide ⇌ Phthalazine-1,4-dione | Reaction conditions (kinetic vs. thermodynamic control), solvent | mdpi.comresearchgate.net |

Regarding rearrangement reactions, the phthalazine nucleus is generally stable. However, under certain conditions, such as photochemical or high-temperature reactions, rearrangements could potentially occur. The specific influence of the 6-chloro and 1,4-dimethyl substituents on such reactions has not been reported. It is plausible that the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups could influence the electron distribution in the aromatic system, potentially directing or inhibiting certain rearrangement pathways.

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 6-Chloro-1,4-dimethylphthalazine, both ¹H and ¹³C NMR would provide key insights.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. Aromatic carbons in phthalazine (B143731) derivatives typically resonate between δ 125.0 and 145.85 ppm. nih.gov The carbon atoms attached to the chlorine (C-6) and the methyl groups (C-1 and C-4) would exhibit characteristic chemical shifts. The C-6 carbon would be deshielded due to the electronegativity of the chlorine atom, while the methyl carbons would appear in the upfield region of the spectrum, typically around δ 14-25 ppm, as seen in related heterocyclic systems. nih.gov The carbonyl group of a phthalazinone ring, for comparison, is observed around 158.68 ppm. nih.gov

Mass Spectrometry in the Analysis of Phthalazine Derivatives

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For this compound, the molecular ion peak (M⁺) would be expected, corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

The fragmentation of phthalazine derivatives often involves the cleavage of the heterocyclic ring. Studies on fused phthalazine-1,4-dione derivatives have shown that a common fragmentation pathway involves the loss of nitrogen, carbon monoxide, and acetylene, leading to characteristic fragment ions. raco.cat For example, the fragmentation of a phthalazine dione (B5365651) derivative can lead to a phthalimide (B116566) radical cation. raco.cat It is plausible that this compound would undergo fragmentation through pathways involving the loss of the methyl groups and cleavage of the diazine ring.

Infrared and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, the spectra would be characterized by vibrations of the phthalazine core, the C-Cl bond, and the methyl groups.

In related phthalazine compounds like 1(2H)-phthalazinone, characteristic bands are observed in the IR and Raman spectra. researchgate.net Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. researchgate.net The C=N stretching vibrations of the phthalazine ring are expected in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the lower frequency region, typically between 800 and 600 cm⁻¹. The bending and stretching vibrations of the methyl groups would also be present. In substituted phthalocyanines, which are structurally larger but related macrocycles, C-N-C in-plane vibrations are seen around 680-744 cm⁻¹. researchgate.net

The following table presents typical IR and Raman band assignments for phthalazine and related structures, which can be used to predict the spectrum of this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | > 3000 | researchgate.net |

| C=N Stretch | 1600 - 1450 | nih.gov |

| Aromatic C=C Stretch | 1600 - 1400 | nih.gov |

| C-H Bending | 1475 - 1300 | researchgate.net |

| C-Cl Stretch | 800 - 600 | General |

| Ring Vibrations | Various | researchgate.net |

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is available, data from other condensed phthalazine derivatives offer valuable insights. ias.ac.inresearch-nexus.net

For instance, the crystal structure of some condensed phthalazines reveals a planar phthalazine ring system. ias.ac.in The bond lengths within the phthalazine core would be consistent with its aromatic character. The C-Cl bond length and the geometry around the methyl-substituted carbon atoms would be of particular interest. Intermolecular interactions, such as π-π stacking, are also commonly observed in the crystal packing of planar heterocyclic molecules and would likely play a role in the solid-state structure of this compound. ias.ac.in

The table below shows representative bond lengths from a related condensed phthalazine derivative to illustrate typical values.

| Bond | Bond Length (Å) | Reference |

| C-N | 1.405(2) | ias.ac.in |

| C=N | Not directly available, but expected | |

| C=C (aromatic) | 1.38 - 1.43 | ias.ac.in |

| C=O (for comparison) | 1.231(2) | ias.ac.in |

Vibrational Analysis and Spectral Assignments

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each band in the IR and Raman spectra to a specific molecular motion. Such studies have been performed for 1(2H)-phthalazinone and other related heterocycles. researchgate.net

For this compound, a DFT calculation would predict the vibrational frequencies and their corresponding intensities. This theoretical spectrum could then be compared with experimental data to confirm the assignments. The analysis would distinguish between the stretching and bending modes of the aromatic rings, the methyl groups, and the C-Cl bond. For example, in 4-(4-tritylphenoxy)phthalonitrile, bands in the 1593–1491 cm⁻¹ range are assigned to vibrations of the phthalonitrile (B49051) fragment. nih.gov The low-frequency region would contain information about the out-of-plane vibrations and torsional modes of the molecule.

Computational Chemistry and Molecular Modeling of 6 Chloro 1,4 Dimethylphthalazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. For a molecule like 6-Chloro-1,4-dimethylphthalazine, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties.

Theoretical simulations using DFT, often with a basis set like B3LYP/6-311G(d,p), have been shown to provide results that correlate well with experimental data for related heterocyclic systems. nih.gov Such studies on phthalazine (B143731) derivatives have been used to analyze molecular structures and thermochemical parameters. rsc.orgnih.gov For this compound, a DFT study would typically start with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, a variety of properties can be calculated. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, which identify electrophilic and nucleophilic sites within the molecule.

Illustrative Data Table: Calculated Thermodynamic Properties for a Phthalazine Derivative

| Parameter | Value |

| Total Energy | -850.123 Hartree |

| Enthalpy | -850.100 Hartree |

| Gibbs Free Energy | -850.155 Hartree |

| Entropy | 120.5 cal/mol·K |

| Heat Capacity (Cv) | 55.8 cal/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical outputs from DFT calculations on similar molecules.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a molecular orbital analysis would reveal the distribution of these frontier orbitals across the molecule. In related phthalazine structures, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. rsc.org The HOMO-LUMO gap can also be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. cncb.ac.cn

Illustrative Data Table: Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.885 |

| Chemical Hardness (η) | 2.655 |

| Electrophilicity Index (ω) | 2.84 |

Note: This data is hypothetical and serves to illustrate the typical parameters derived from a molecular orbital analysis.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Binding Affinity Predictions

For this compound, molecular docking could be used to screen for potential biological targets and to estimate the strength of the interaction, known as binding affinity. In studies involving other chlorophthalazine derivatives, molecular docking has been successfully used to predict their binding modes and affinities with targets like PARP-1. tandfonline.com The binding affinity is often expressed as a docking score or in terms of free energy of binding (kcal/mol), with lower values indicating a more favorable interaction. These predictions can help in prioritizing compounds for further experimental testing. nih.gov

Illustrative Data Table: Predicted Binding Affinities for Phthalazine Derivatives Against a Target Protein

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Derivative A | -8.5 | 0.5 |

| Derivative B | -7.9 | 1.2 |

| Derivative C | -9.1 | 0.2 |

| This compound (Hypothetical) | -8.2 | 0.8 |

Note: This table contains hypothetical data to illustrate the output of a molecular docking study.

Active Site Analysis in Enzyme Inhibition

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues in the active site of an enzyme. This analysis can reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in a study of phthalazine derivatives as VEGFR-2 inhibitors, docking simulations identified key hydrogen bond interactions with residues like ASP1046 and hydrophobic interactions with residues such as ILE888 and LEU1049. researchgate.net

If this compound were to be studied as a potential enzyme inhibitor, active site analysis would be critical in understanding its mechanism of action. The analysis would identify which parts of the molecule are essential for binding and could guide the design of more potent analogs. For example, the chlorine atom and the methyl groups on the phthalazine core would be analyzed for their contributions to the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.

For a compound like this compound, a QSAR study would require a dataset of structurally related phthalazine derivatives with experimentally determined biological activities. Various molecular descriptors, such as steric, electronic, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

A 3D-QSAR study on phthalazine derivatives targeting VEGFR-2, for example, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. researchgate.net These models provided insights into how steric, electrostatic, and hydrogen bonding fields influence the inhibitory activity. researchgate.net Such a model could hypothetically be used to predict the activity of this compound and to guide the synthesis of new derivatives with improved potency.

Illustrative Data Table: QSAR Model for a Series of Phthalazine Derivatives

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

| Derivative 1 | 7.2 | 7.1 | 0.1 |

| Derivative 2 | 6.8 | 6.9 | -0.1 |

| Derivative 3 | 7.5 | 7.4 | 0.1 |

| This compound (Hypothetical) | N/A | 7.0 | N/A |

Note: This table illustrates how a QSAR model would present experimental versus predicted activities. The data is hypothetical.

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. For flexible molecules like 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, a thorough conformational analysis is essential to identify the most stable, low-energy structures.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. In a study of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, researchers employed DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set to investigate its conformational preferences. mdpi.com This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.

| Computational Method | Key Finding | Reference |

| DFT (B3LYP/6-31G(d,p)) | Identification of four energetically equivalent, half-extended conformations. | mdpi.com |

Computational Prediction of Spectroscopic Properties

Computational chemistry also allows for the prediction of various spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds. Techniques like DFT can be used to calculate theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

For substituted phthalazinones, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different chemical bonds within the molecule. These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are based on the magnetic shielding environment of each nucleus in the optimized molecular geometry. By comparing the calculated chemical shifts with those obtained from experimental NMR spectroscopy, a detailed assignment of the signals can be achieved, further validating the molecular structure.

While specific predicted spectroscopic data tables for 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one are not detailed in the referenced study, the use of computational methods to corroborate experimental spectroscopic findings is a standard practice in the structural elucidation of novel compounds. mdpi.com

| Spectroscopic Property | Computational Approach | Application |

| Vibrational Frequencies (IR/Raman) | Density Functional Theory (DFT) | Structural confirmation by comparing theoretical and experimental spectra. |

| NMR Chemical Shifts (¹H, ¹³C) | Gauge-Including Atomic Orbital (GIAO) method with DFT | Assignment of experimental NMR signals and structural validation. |

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Routes for Specific Phthalazine (B143731) Analogs

The synthesis of phthalazine derivatives has evolved from traditional multi-step methods to more efficient and greener alternatives. Early methods often involved the cyclocondensation of substituted benzoic acids with hydrazine (B178648) sulfate. sci-hub.se Modern approaches, however, focus on improving yield, reducing reaction times, and enhancing product selectivity.

Recent advancements include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including phthalazines. researchgate.net

One-Pot Reactions: Single-step synthetic procedures are being developed to produce phthalazine-triones and other derivatives with excellent yields, minimizing the formation of side products. sci-hub.se

Novel Catalysts: The use of catalysts like reusable nanomagnetic Fe3O4@SiO2-SO3H is being explored for solvent-free, single-pot synthesis of phthalazine derivatives. researchgate.net

Researchers are actively investigating various synthetic strategies, such as reacting key intermediates like 1-chloro-4-aryl-phthalazines with different nucleophiles to create a diverse library of compounds. globalresearchonline.netresearchgate.net For instance, the reaction of a hydrazide derivative with various amino acid methyl esters has been used to create novel dipeptide compounds. nih.gov These advanced routes are crucial for generating specific analogs needed for targeted biological screening.

Table 1: Comparison of Synthetic Methods for Phthalazine Derivatives

| Method | Key Features | Advantages | Reference |

| Traditional Cyclocondensation | Reaction of o-aroylbenzoic acid derivatives with nitrogen nucleophiles like hydrazine hydrate. | Established and well-understood. | sci-hub.seresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction rates, improved yields, green technology. | researchgate.net |

| One-Pot Synthesis | Combination of multiple reaction steps into a single procedure. | High efficiency, excellent yield, reduced waste. | sci-hub.se |

| Catalytic Synthesis | Employment of novel catalysts (e.g., nanomagnetic). | Reusability of catalyst, solvent-free conditions. | researchgate.net |

| Intermediate Derivatization | Modification of a reactive phthalazine precursor with various nucleophiles. | Allows for the creation of a diverse library of analogs. | globalresearchonline.netresearchgate.net |

Identification of Novel Biological Targets for Phthalazine-Based Therapeutics

Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery. nih.govosf.io While some phthalazine-based drugs are already in clinical use, ongoing research aims to identify novel biological targets. nih.gov

Promising areas of investigation include:

Oncology: Phthalazine derivatives are being evaluated as inhibitors of key cancer-related targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the TGFβ-Smad signaling pathway. nih.govnih.govresearchgate.net Some derivatives have shown potent cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

Metabolic Diseases: Derivatives like Zopolrestat have been studied for their role as aldose reductase inhibitors, with potential applications in preventing diabetic complications. nih.govnih.gov

Inflammatory Diseases: Certain phthalazine compounds are being explored for their anti-inflammatory properties, potentially through the inhibition of COX-2 and LOX-5 enzymes. osf.io

Neurodegenerative Diseases: Tyrosinase, an enzyme linked to neurodegeneration, has been identified as a target for novel naphtho[2,3-g]phthalazine derivatives. mdpi.com

The identification of these targets opens up new avenues for developing therapies for a range of diseases.

Table 2: Selected Biological Targets of Phthalazine Derivatives

| Biological Target | Therapeutic Area | Example Phthalazine Scaffold | Reference |

| VEGFR2 | Oncology | Phthalazinone derivatives | nih.govresearchgate.net |

| TGFβ-Smad Pathway | Oncology | Phthalazine core molecules | nih.gov |

| Aldose Reductase | Diabetes | Zopolrestat (a phthalazinone derivative) | nih.govnih.gov |

| EGFR | Oncology | Phthalazine-based hydrazide derivatives | nih.gov |

| Tyrosinase | Neurodegenerative/Dermatological | Naphtho[2,3-g]phthalazine derivatives | mdpi.com |

| PARP-1 | Oncology | Phthalazinone derivatives | osf.io |

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a critical tool in modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov In the context of phthalazines, HTS assays are instrumental in identifying lead compounds with desired pharmacological profiles. sci-hub.se For example, HTS has been employed to discover N-substituted phthalazinone acetamides with the potential to activate glucose uptake. sci-hub.se The explosion of chemical data from HTS and combinatorial synthesis necessitates the use of advanced data analysis techniques to mine the results effectively. nih.govnih.gov

Integration of Cheminformatics and Machine Learning in Phthalazine Drug Discovery

The convergence of cheminformatics and machine learning (ML) is revolutionizing drug discovery by enabling the prediction of molecular properties and biological activities. nih.govmdpi.com These computational approaches are increasingly applied to the study of phthalazine derivatives.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models are being developed to understand the relationship between the chemical structure of phthalazine derivatives and their biological effects. nih.govmdpi.com

Predictive Modeling: Machine learning algorithms can mine data from large compound databases to design new phthalazine derivatives with enhanced biological properties. nih.govresearchgate.net

Virtual Screening: Computational tools are used to screen virtual libraries of phthalazine compounds against biological targets, prioritizing candidates for synthesis and experimental testing. mdpi.com

The integration of these in silico methods significantly accelerates the drug discovery pipeline, making it more efficient and cost-effective. mdpi.com

Exploration of Phthalazine Derivatives in Agrochemistry

Beyond pharmaceuticals, phthalazine derivatives show promise in the field of agrochemistry. osf.io The related pyridazine (B1198779) scaffold is known for a variety of agricultural applications. researchgate.net Research is ongoing to explore the potential of phthalazine derivatives as:

Herbicides

Insecticides

Fungicides

Plant growth regulators

This represents a valuable area for future translational research, extending the applicability of the phthalazine core beyond medicine. researchgate.netosf.io

Emerging Roles of Phthalazine Derivatives in Chemical Biology and Probe Design

Phthalazine derivatives are also finding new roles as tools in chemical biology. Their unique chemical properties can be harnessed to design molecular probes for studying biological processes. A notable example is luminol, a phthalazine derivative whose chemiluminescence is widely used for detection in analytical and biological assays. nih.gov Future research may focus on developing novel phthalazine-based fluorescent probes or affinity labels to investigate cellular pathways and biomolecular interactions.

Computational-Experimental Feedback Loops for Rational Design

A powerful strategy in modern chemical research is the use of a feedback loop between computational modeling and experimental validation. In the context of phthalazine research, this involves:

Computational Design: Using molecular docking and other in silico tools to design novel phthalazine derivatives predicted to have high affinity for a specific biological target. nih.govnih.govresearchgate.net

Chemical Synthesis: Synthesizing the computationally designed compounds. nih.govnih.gov

Experimental Evaluation: Testing the synthesized compounds in biological assays to determine their actual activity. researchgate.netnih.gov

Iterative Refinement: Using the experimental results to refine the computational models, leading to the design of improved second-generation compounds.

This iterative cycle of design, synthesis, and testing allows for the rational optimization of lead compounds and accelerates the development of potent and selective phthalazine-based molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.